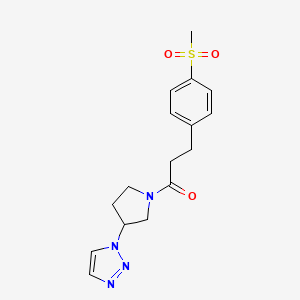

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Description

The compound “1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one” features a propan-1-one backbone substituted with a pyrrolidine ring bearing a 1,2,3-triazole moiety and a 4-(methylsulfonyl)phenyl group. The 1,2,3-triazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, which is critical in medicinal chemistry for target binding . The methylsulfonyl group is a strong electron-withdrawing substituent, likely improving solubility and influencing pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-24(22,23)15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(12-19)20-11-9-17-18-20/h2-3,5-6,9,11,14H,4,7-8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJJXLFNLRQFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed through the cyclization of a suitable precursor, such as a 1,4-diamine.

Coupling of the Triazole and Pyrrolidine Rings: The triazole and pyrrolidine rings can be coupled using a suitable linker, such as a haloalkane, under basic conditions.

Introduction of the Phenyl Group with Methylsulfonyl Substituent: The phenyl group with a methylsulfonyl substituent can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological targets.

Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The methylsulfonyl group can also participate in electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with several triazole- and pyrrolidine-containing analogs, but key substituent differences dictate distinct physicochemical and pharmacological profiles.

Key Observations:

- Triazole Positional Isomerism: The 1,2,3-triazole in the target compound vs. 1,2,4-triazole in others (e.g., ) alters electronic distribution and hydrogen-bonding interactions, impacting target selectivity.

- Pyrrolidine vs. Other Cyclic Amines: Pyrrolidine’s five-membered ring offers a balance between flexibility and rigidity, whereas imidazole () or diazenyl () substitutions introduce distinct steric and electronic profiles.

Crystallographic and Structural Analysis

Crystallographic studies using SHELX software () are critical for confirming the target compound’s conformation. The methylsulfonyl group may influence crystal packing via dipole-dipole interactions, as observed in sulfonyl-containing structures . In contrast, methoxy-substituted analogs () exhibit weaker intermolecular forces, leading to lower melting points.

Pharmacological and Application Potential

- Target vs. Methoxy Analogs (): The methylsulfonyl group’s electron-withdrawing nature may enhance binding to enzymes like cyclooxygenase-2 (COX-2) compared to methoxy groups, which are prone to oxidative metabolism.

- Fluorinated Analogs (): Fluorine’s electronegativity improves membrane permeability but may reduce solubility compared to the sulfonyl group.

- Imidazole Derivatives (): Imidazole’s dual H-bonding sites could favor CNS targets, whereas triazoles are more common in antimicrobial or anticancer scaffolds.

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring linked to a pyrrolidine moiety , along with a methylsulfonylphenyl group . Its structural formula can be represented as follows:

This unique combination of functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their ability to inhibit fungal and bacterial growth through various mechanisms.

- Inhibition of Cell Wall Synthesis : Triazoles disrupt the synthesis of ergosterol, a critical component of fungal cell membranes.

- Enzyme Inhibition : They may inhibit enzymes involved in nucleic acid synthesis, leading to impaired cell replication.

Efficacy Against Pathogens

In vitro tests have demonstrated that compounds similar to This compound exhibit significant activity against various bacterial strains, including those classified under the ESKAPE pathogens group, which are notorious for their antibiotic resistance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound holds promise as an antimicrobial agent.

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways.

Case Studies

One study reported that triazole derivatives exhibited cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB231 (breast) | 42.5 |

| HCT116 (colon) | 64.3 |

| Mia-PaCa2 (pancreas) | 68.4 |

The compound's effectiveness appears to correlate with its ability to induce oxidative stress and disrupt cellular signaling pathways associated with proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the triazole or pyrrolidine rings can significantly impact potency and selectivity:

- Substituents on the Triazole Ring : Altering substituents can enhance interaction with target enzymes or receptors.

- Pyrrolidine Modifications : Changes in this moiety may improve solubility and bioavailability.

Q & A

Basic: What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 2: Coupling with a 4-(methylsulfonyl)phenyl group using nucleophilic substitution or amidation reactions under inert atmospheres (e.g., nitrogen) .

- Step 3: Final purification via recrystallization (e.g., methanol/water mixtures) or column chromatography .

Critical Conditions:

- Temperature Control: Reflux in xylene (120–140°C) for 25–30 hours to ensure complete cyclization .

- Catalysts: Use of palladium or copper catalysts for cross-coupling reactions, with strict exclusion of moisture .

- Monitoring: Thin-layer chromatography (TLC) or HPLC at each stage to track intermediates and ensure purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR: H and C NMR to confirm proton environments and carbon backbone. For example, the methylsulfonyl group shows distinct deshielded protons at δ 3.0–3.2 ppm .

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H] peak at m/z 403.12) .

- Crystallography:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.